molecular formula C17H17N3O5 B3596577 diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate

diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate

Cat. No.: B3596577
M. Wt: 343.33 g/mol
InChI Key: OKPXXHIILXDGLS-UHFFFAOYSA-N
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Description

Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is an organic compound that belongs to the class of isophthalates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate typically involves the reaction of diethyl 5-aminoisophthalate with 2-pyrazinecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Carboxylic acids from the hydrolysis of ester groups.

Scientific Research Applications

Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine and isophthalate moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazine ring and an isophthalate backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 5-(pyrazine-2-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-24-16(22)11-7-12(17(23)25-4-2)9-13(8-11)20-15(21)14-10-18-5-6-19-14/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPXXHIILXDGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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